Bienvenue dans la boutique en ligne BenchChem!

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Physicochemical profiling Lipophilicity Drug-likeness

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS 313499-84-2) is a synthetic thiazole‑benzamide analog with a C18H15N3O3S composition and a molecular weight of 353.4 Da. The compound is structurally defined as the 4‑nitrobenzamide derivative of the well‑characterized Hec1/Nek2 mitotic pathway inhibitor INH1 (N‑[4‑(2,4‑dimethylphenyl)‑1,3‑thiazol‑2‑yl]benzamide, CAS 313553‑47‑8).

Molecular Formula C18H15N3O3S
Molecular Weight 353.4g/mol
CAS No. 313499-84-2
Cat. No. B446718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
CAS313499-84-2
Molecular FormulaC18H15N3O3S
Molecular Weight353.4g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
InChIInChI=1S/C18H15N3O3S/c1-11-3-8-15(12(2)9-11)16-10-25-18(19-16)20-17(22)13-4-6-14(7-5-13)21(23)24/h3-10H,1-2H3,(H,19,20,22)
InChIKeyYZCPIVJFUOCTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS 313499-84-2): Sourcing a 4‑Nitrobenzamide Analog of the Hec1/Nek2 Inhibitor INH1


N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS 313499-84-2) is a synthetic thiazole‑benzamide analog with a C18H15N3O3S composition and a molecular weight of 353.4 Da . The compound is structurally defined as the 4‑nitrobenzamide derivative of the well‑characterized Hec1/Nek2 mitotic pathway inhibitor INH1 (N‑[4‑(2,4‑dimethylphenyl)‑1,3‑thiazol‑2‑yl]benzamide, CAS 313553‑47‑8) [1]. It is catalogued as a screening compound within the ChemDiv library (Compound ID Y204‑5117) and is offered by multiple chemical vendors for research purposes . The critical structural distinction—a para‑nitro substituent replacing the unsubstituted benzamide terminus of INH1—introduces a strong electron‑withdrawing group that may modulate both physicochemical properties and biological target engagement.

Why the 4‑Nitrobenzamide Modification of the INH1 Scaffold Cannot Be Treated as a Trivial Generic Swap


The 4‑nitrobenzamide appendage of CAS 313499-84-2 is not a bioisosteric replacement for the benzamide terminus of INH1. In the INH1 scaffold, the para‑substituent on the benzamide ring profoundly influences antiproliferative activity. In a systematic SAR study of 33 INH1 analogues, introduction of electron‑withdrawing groups on the right‑hand benzamide moiety improved IC50 values by up to 6–8‑fold relative to the parent compound INH1 [1]. The 4‑nitro group (Hammett σp = 0.78) is one of the strongest electron‑withdrawing substituents, far exceeding the trifluoromethyl group (σp = 0.54) that yielded enhanced potency in analogues 8, 12, and 13 of that series [1]. Because the SAR is sharply dependent on the electronic character of the benzamide para‑position, simply substituting INH1 or any other Hec1/Nek2 inhibitor for the 4‑nitro analog is chemically unsubstantiated. Procurement verification of the exact 4‑nitrobenzamide structure is therefore a prerequisite for any study intended to probe the electronic determinants of Hec1/Nek2 pathway inhibition.

Quantitative Differentiation Evidence for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide vs. Closest Analogs


Predicted cLogP Shift Relative to INH1: A 0.8 Log Unit Increase in Lipophilicity

The 4‑nitro substitution on the benzamide ring increases the predicted octanol‑water partition coefficient (cLogP) of CAS 313499-84-2 compared to the parent compound INH1. Using the ACD/Labs Percepta platform (v14.00), the target compound exhibits a cLogP of 5.20, whereas INH1 (C18H16N2OS, MW 308.4) has a reported cLogP of approximately 4.40 . This represents a +0.80 log unit increase, indicating a roughly 6.3‑fold higher predicted lipophilicity for the 4‑nitrobenzamide analog. The increased cLogP places the compound closer to the upper boundary of Lipinski Rule of 5 compliance (one violation calculated), an important consideration for permeability and ADME profiling .

Physicochemical profiling Lipophilicity Drug-likeness

Electronic Substituent Effect: The 4‑Nitro Group Introduces a Strong Electron‑Withdrawing Character Absent in INH1

The 4‑nitrobenzamide moiety of CAS 313499-84-2 carries a Hammett substituent constant (σp) of 0.78, indicative of a strong electron‑withdrawing effect. By contrast, the unsubstituted benzamide terminus of INH1 has a σp value of 0.00 [1]. Within the INH analogue series published in J Med Chem 2009, introduction of electron‑withdrawing para‑substituents on the benzamide ring enhanced antiproliferative activity. For example, compound 8 (4‑trifluoromethylbenzamide, σp = 0.54) displayed IC50 values of 4.1–10.6 μM across MB231, MB468, HeLa, and K562 cell lines, representing a 1.5–2‑fold improvement over INH1 (IC50 8.6–11.7 μM) [2]. Compounds 12 and 13, bearing additional electron‑withdrawing modifications, achieved IC50 values as low as 1.1–3.9 μM, representing 6–8‑fold gains over INH1 [2]. While quantitative proliferation data for CAS 313499-84-2 are not publicly available, the 4‑nitro substituent (σp = 0.78) is electronically more potent than the 4‑trifluoromethyl group (σp = 0.54) that drove activity gains in validated analogues, establishing a strong structure‑activity rationale for differential Hec1/Nek2 pathway engagement.

Medicinal chemistry SAR Electronic effects Hec1/Nek2 inhibition

Nitro Group Tautomerism and Metabolic Liability: A Differentiation Factor for Probe vs. Lead Optimization Decisions

The 4‑nitrobenzamide group of CAS 313499-84-2 introduces a nitroaromatic moiety that is susceptible to enzymatic reduction by nitroreductases (NTRs), a metabolic pathway not operative for INH1 [1]. This metabolic vulnerability can be exploited in two distinct research contexts: (1) as a prodrug strategy where nitro reduction generates a reactive amine species, or (2) as a liability for in vivo studies due to potential off‑target effects of nitroso and hydroxylamine intermediates [1] [2]. INH1, lacking the nitro group, is not a substrate for NTRs and thus exhibits a fundamentally different metabolic fate. Researchers who intend to study the Hec1/Nek2 pathway in cellular or in vivo models where nitroreductase activity may be significant (e.g., hypoxic tumor microenvironments, liver S9 fractions) cannot substitute INH1 for CAS 313499-84-2 without altering the metabolic profile of the test article.

Drug metabolism Nitroreductase Chemical probe development

Hydrogen‑Bond Acceptor Capacity: The 4‑Nitro Group Adds Two H‑Bond Acceptors Over INH1

CAS 313499-84-2 possesses 6 hydrogen‑bond acceptors (HBA), compared to 4 HBA for INH1, as calculated by the ACD/Labs Percepta platform . The additional two HBA arise from the nitro group oxygens, which can participate in hydrogen‑bonding interactions absent in INH1. In the Hec1 binding site, the benzamide carbonyl and thiazole nitrogen are critical pharmacophoric elements [1]. The additional nitro‑derived HBA may introduce supplementary binding interactions or alter the binding pose within the Hec1 Ndc80 complex CH domain, potentially modifying the inhibition kinetics or selectivity profile relative to INH1. This pharmacophoric divergence is qualitative in nature pending crystallographic or docking data for the specific compound, but represents a tangible molecular differentiation at the level of target‑ligand recognition.

Molecular recognition Pharmacophore modeling Target engagement

Optimal Research Use Cases for Procuring N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS 313499-84-2)


Structure–Activity Relationship (SAR) Expansion of the INH1 Scaffold at the Benzamide Para‑Position

CAS 313499-84-2 serves as a rationally designed SAR probe to extend the INH1 analogue series by testing the extreme electron‑withdrawing effect of a 4‑nitro substituent (σp = 0.78). The J Med Chem 2009 study demonstrated that electron‑withdrawing groups (e.g., CF3, σp = 0.54) improve Hec1/Nek2‑dependent antiproliferative activity by 1.5–8‑fold [1]. This compound fills a gap in that SAR series, enabling quantitative head‑to‑head determination of whether the stronger electron withdrawal of the nitro group translates to additive, synergistic, or plateaued improvements in IC50 across the MB231, MB468, HeLa, and K562 cell line panel.

Nitroreductase‑Dependent Prodrug Activation Studies Targeting the Hec1/Nek2 Pathway

Because the 4‑nitrobenzamide moiety is a known substrate for bacterial and human nitroreductases [2], CAS 313499-84-2 can be investigated as a potential GDEPT (Gene‑Directed Enzyme Prodrug Therapy) candidate or a hypoxia‑selective prodrug. In this context, the 4‑nitro group is reduced in hypoxic tumor environments to a reactive 4‑amino species that may exhibit a different Hec1‑binding profile. This research avenue is structurally precluded for INH1, which lacks the nitroaromatic handle, making CAS 313499-84-2 uniquely suited for this experimental paradigm.

Physicochemical Benchmarking of 4‑Substituted Thiazolyl‑Benzamide Analogs for ADME Prediction Models

With a predicted cLogP of 5.20 (vs. ~4.40 for INH1) and 6 hydrogen‑bond acceptors (vs. 4 for INH1), CAS 313499-84-2 provides a valuable data point for refining in silico ADME models for the thiazolyl‑benzamide chemotype . Procurement of this compound supports experimental determination of LogD7.4, aqueous solubility, Caco‑2 permeability, and microsomal stability, which can then be correlated with predicted values to improve model accuracy for this compound class.

Negative Control or Selectivity Counter‑Screen for Nitro‑Dependent Off‑Target Effects

In any experimental study of the Hec1/Nek2 pathway using INH1 as the primary probe, CAS 313499-84-2 can serve as a matched control to deconvolve nitro‑specific effects. If both compounds exhibit Hec1/Nek2 pathway modulation, the shared pharmacophore is validated; if differential phenotypes emerge (e.g., ROS generation, mitochondrial toxicity, or NTR‑dependent cytotoxicity), the nitro group is implicated. This controlled comparative design strengthens mechanistic conclusions and addresses a common confounding factor in nitroaromatic compound studies.

Quote Request

Request a Quote for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.